1-{[1-(4-ethoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
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Overview
Description
1-{[1-(4-ethoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a complex organic compound that features a unique combination of azetidine and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Scientific Research Applications
1-{[1-(4-ethoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole has a wide range of scientific research applications:
Mechanism of Action
Target of Action
1,2,4-Triazole derivatives are known to have a wide range of biological activities. They are often used in medicinal chemistry due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds can generally improve their pharmacokinetic properties .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines .
Preparation Methods
The synthesis of 1-{[1-(4-ethoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole involves multiple steps, typically starting with the preparation of the azetidine ring followed by the introduction of the triazole moiety. Common synthetic routes include:
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Triazole Introduction: The triazole ring is often introduced via click chemistry, a widely used method for constructing 1,2,3-triazoles.
Final Coupling: The final step involves coupling the azetidine and triazole rings, often using reagents like azides and alkynes under copper-catalyzed conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow chemistry techniques for scalability.
Chemical Reactions Analysis
1-{[1-(4-ethoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or triazole rings, often using halogenated reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like copper sulfate, and controlled temperatures ranging from room temperature to reflux conditions.
Comparison with Similar Compounds
1-{[1-(4-ethoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid: This compound features a pyrazole ring instead of a triazole ring and is used in PROTAC development.
1,2,3-Triazoles: These compounds share the triazole ring but differ in the substitution pattern and biological activities.
1,2,4-Triazole Derivatives: These derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of azetidine and triazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-ethoxyphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-2-21-14-5-3-13(4-6-14)15(20)18-7-12(8-18)9-19-11-16-10-17-19/h3-6,10-12H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFXONJFFNIPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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